![molecular formula C18H36N2O5 B13451789 tert-butyl N-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-N-(6-hydroxyhexyl)carbamate](/img/structure/B13451789.png)
tert-butyl N-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-N-(6-hydroxyhexyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-N-(6-hydroxyhexyl)carbamate is a complex organic compound that belongs to the class of carbamates. This compound is characterized by the presence of tert-butyl groups, which are known for their steric hindrance properties. The compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-N-(6-hydroxyhexyl)carbamate typically involves the reaction of tert-butyl carbamate with other organic reagents under controlled conditions. One common method involves the use of di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is purified through crystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques such as high-performance liquid chromatography (HPLC) may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-N-(6-hydroxyhexyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the tert-butyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines. Substitution reactions can result in a variety of functionalized carbamates .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-N-(6-hydroxyhexyl)carbamate is used as a protecting group for amines. It helps in the selective protection and deprotection of functional groups during multi-step organic synthesis .
Biology
In biological research, this compound is used in the synthesis of peptides and proteins. It aids in the protection of amino groups during peptide bond formation, ensuring the correct sequence and structure of the synthesized peptides .
Medicine
In medicine, the compound is explored for its potential use in drug delivery systems. Its ability to form stable carbamate linkages makes it a candidate for prodrug development, where the active drug is released upon hydrolysis of the carbamate bond .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer synthesis .
Mechanism of Action
The mechanism of action of tert-butyl N-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-N-(6-hydroxyhexyl)carbamate involves the formation of stable carbamate linkages. These linkages are resistant to hydrolysis under physiological conditions, making the compound useful in various applications. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or polymer cross-linking in industrial processes .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protecting group properties.
N-Boc-ethanolamine: Another carbamate used in peptide synthesis.
tert-Butyl N-(2-aminoethyl)carbamate: A related compound with applications in organic synthesis.
Uniqueness
tert-Butyl N-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-N-(6-hydroxyhexyl)carbamate is unique due to its combination of tert-butyl groups and hydroxyhexyl chain. This structure provides enhanced steric hindrance and stability, making it particularly useful in complex organic synthesis and advanced material applications .
Properties
Molecular Formula |
C18H36N2O5 |
|---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
tert-butyl N-(6-hydroxyhexyl)-N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]carbamate |
InChI |
InChI=1S/C18H36N2O5/c1-17(2,3)24-15(22)19-11-13-20(12-9-7-8-10-14-21)16(23)25-18(4,5)6/h21H,7-14H2,1-6H3,(H,19,22) |
InChI Key |
XHFVVTHJKBPXET-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN(CCCCCCO)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


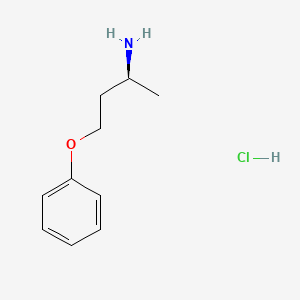
![rac-3-amino-1-[(1R,2S)-2-fluorocyclopropyl]-1,2-dihydropyridin-2-one hydrochloride](/img/structure/B13451712.png)
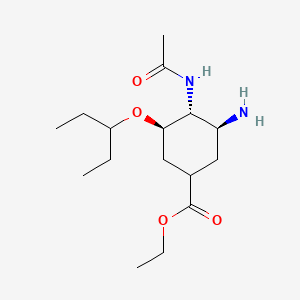


![{[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl}(ethyl)amine hydrochloride](/img/structure/B13451730.png)
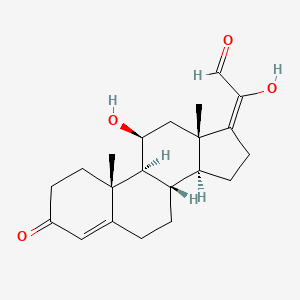
![6-((tert-butyldimethylsilyl)oxy)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13451749.png)
![2-Bromo-1-{spiro[2.3]hexan-5-yl}ethan-1-one](/img/structure/B13451757.png)
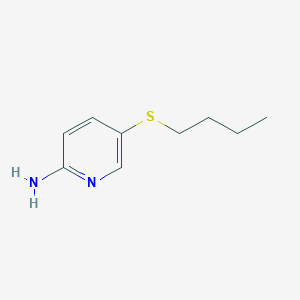
![tert-butyl N-[(5-cyanopyrazin-2-yl)methyl]carbamate](/img/structure/B13451765.png)
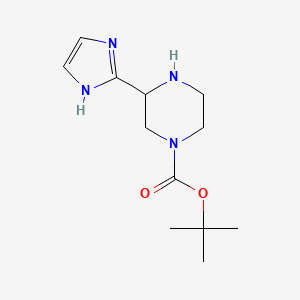
![6,13-Bis[2-(pyridin-2-yl)ethyl]-6,13-diazatetracyclo[6.6.2.0^{4,16}.0^{11,15}]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone](/img/structure/B13451776.png)
![2-[Ethyl(2-hydroxyethyl)amino]-1-phenyl-1-propanol](/img/structure/B13451781.png)
